Home > Products > Screening Compounds P132739 > delta-8-Tetrahydrocannabinol
delta-8-Tetrahydrocannabinol - 14132-18-4

delta-8-Tetrahydrocannabinol

Catalog Number: EVT-1189402
CAS Number: 14132-18-4
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Delta-8-Tetrahydrocannabinol is an analogue of tetrahydrocannabinol (THC) with antiemetic, anxiolytic, appetite-stimulating, analgesic, and neuroprotective properties. Delta-8-tetrahydrocannabinol (delta-8-THC) binds to the cannabinoid G-protein coupled receptor CB1, located in the central nervous system; CB1 receptor activation inhibits adenyl cyclase, increases mitogen-activated protein kinase activities, modulates several potassium channel conductances and inhibits N- and P/Q-type Ca2+ channels. This agent exhibits a lower psychotropic potency than delta-9-tetrahydrocannabinol (delta-9-THC), the primary form of THC found in cannabis.
Source and Classification

Delta-8-tetrahydrocannabinol is classified as a phytocannabinoid, a type of compound derived from the cannabis plant. It is typically synthesized from cannabidiol, another cannabinoid found in hemp, due to the low natural concentrations of delta-8-tetrahydrocannabinol in cannabis plants . The synthesis process often involves chemical modifications that can lead to impurities, raising concerns about product safety and efficacy.

Synthesis Analysis

Methods of Synthesis

Delta-8-tetrahydrocannabinol is primarily synthesized through the acid-catalyzed isomerization of cannabidiol. This process can involve various acids such as sulfuric acid, hydrochloric acid, or p-toluene sulfonic acid, and solvents like dichloromethane or hexane .

The general synthesis route includes:

  1. Extraction of Cannabidiol: Cannabidiol is extracted from hemp using solvents.
  2. Isomerization: Cannabidiol undergoes a cyclization reaction facilitated by an acid catalyst, converting it into delta-8-tetrahydrocannabinol.
  3. Purification: The resultant mixture is purified using techniques like distillation or chromatography to isolate delta-8-tetrahydrocannabinol from byproducts and residual solvents .

The synthesis often yields a mixture containing other cannabinoids and unknown byproducts, necessitating thorough purification processes to ensure product safety .

Molecular Structure Analysis

Molecular Structure

The molecular formula for delta-8-tetrahydrocannabinol is C₂₁H₃₀O₂. Its molecular structure features a tricyclic terpenoid framework, similar to that of delta-9-tetrahydrocannabinol but with the aforementioned difference in double bond placement. This structural configuration enhances its stability compared to delta-9-tetrahydrocannabinol, allowing it to resist oxidation and extend its shelf life .

Relevant Data

  • Molecular Weight: Approximately 314.46 g/mol
  • Log P (lipophilicity): 7.4, indicating high lipophilicity which influences its absorption and distribution in biological systems .
Chemical Reactions Analysis

Chemical Reactions Involving Delta-8-Tetrahydrocannabinol

Delta-8-tetrahydrocannabinol can undergo various chemical reactions typical of organic compounds, including:

  1. Hydrolysis: In the presence of water and acids or bases, it can hydrolyze to form cannabidiol or other metabolites.
  2. Oxidation: Exposure to air can lead to oxidation reactions, potentially converting it into cannabinol.
  3. Conjugation Reactions: Delta-8-tetrahydrocannabinol can undergo conjugation with glucuronic acid via glucuronidation during metabolism in the liver, forming metabolites that are excreted in urine .

These reactions highlight the compound's reactivity and importance in understanding its pharmacokinetics.

Mechanism of Action

Mechanism of Action

Delta-8-tetrahydrocannabinol primarily exerts its effects through interaction with cannabinoid receptors in the endocannabinoid system, particularly CB1 and CB2 receptors. Upon binding to these receptors:

  1. Activation of CB1 Receptors: Located predominantly in the central nervous system, activation leads to psychoactive effects similar but milder than those produced by delta-9-tetrahydrocannabinol.
  2. Activation of CB2 Receptors: These receptors are more associated with immune responses; their activation may contribute to anti-inflammatory effects observed with delta-8-tetrahydrocannabinol .

The pharmacokinetic profile shows that after ingestion, delta-8-tetrahydrocannabinol is metabolized into 11-hydroxy-delta-8-tetrahydrocannabinol before further conversion into other metabolites for excretion .

Physical and Chemical Properties Analysis

Physical Properties

Delta-8-tetrahydrocannabinol appears as a colorless oil at room temperature and is known for its high viscosity. It is lipophilic, which contributes to its solubility in organic solvents but limits its solubility in water .

Chemical Properties

Key chemical properties include:

  • Stability: More chemically stable than delta-9-tetrahydrocannabinol due to its structural configuration.
  • Reactivity: Susceptible to oxidation and hydrolysis under certain conditions.

These properties are crucial for understanding how delta-8-tetrahydrocannabinol behaves in various formulations and during storage.

Applications

Scientific Applications

Delta-8-tetrahydrocannabinol has garnered interest for several potential applications:

  1. Therapeutic Uses: Research suggests potential benefits for nausea relief, appetite stimulation, and anxiety reduction—similar to those attributed to delta-9-tetrahydrocannabinol but with reduced psychoactivity.
  2. Research Tool: Due to its unique properties and mechanism of action, it serves as a valuable compound for studying cannabinoid pharmacology and developing cannabinoid-based therapies .
  3. Industrial Applications: As a semi-synthetic compound derived from hemp-derived cannabidiol, it plays a role in the growing market for cannabinoids derived from hemp following regulatory changes that favor such products.
Introduction to Delta-8-Tetrahydrocannabinol

Historical Context and Discovery of Delta-8-Tetrahydrocannabinol in Cannabis sativa

The isolation and characterization of delta-8-tetrahydrocannabinol followed a complex trajectory spanning multiple decades of cannabinoid research:

  • Initial Identification (1940s): American chemist Roger Adams and his research team at the University of Illinois achieved the first partial synthesis of delta-8-tetrahydrocannabinol in 1941 through experimental reactions with cannabis extracts. This pioneering work, documented in early scientific literature, mistakenly identified the compound using the terpene-derived numbering system as "delta-6-tetrahydrocannabinol"—a nomenclature that would later be corrected as understanding of cannabinoid structure advanced [3] [5]. Adams' foundational research provided the first evidence of this distinct cannabinoid's existence, though comprehensive structural elucidation remained incomplete at this stage.

  • Structural Clarification (1960s): Richard L. Hively, William A. Mosher, and Friedrich W. Hoffmann at the University of Delaware achieved the first definitive isolation and structural characterization of naturally occurring delta-8-tetrahydrocannabinol from Cannabis sativa in 1966. Their research, published in prominent chemical journals, identified the compound in Maryland-grown cannabis and Mexican cannabis varieties, where it constituted approximately 10% of the total tetrahydrocannabinol content in fresh plant material. Through comparative analysis with synthetic standards and catalytic hydrogenation experiments, they established the stereochemical configuration and corrected the positional designation of the double bond to the 8-9 position in the alicyclic ring [1] [3]. This work resolved previous nomenclature confusion and established "delta-8" as the accurate descriptor.

  • Advancements in Synthesis: Israeli organic chemist Raphael Mechoulam, regarded as the father of cannabis research, achieved the first total synthesis of delta-8-tetrahydrocannabinol in 1965. This breakthrough was followed by a stereospecific synthesis pathway developed in 1967 using olivetol and verbenol as starting materials. These synthetic achievements provided researchers with improved access to the compound for pharmacological investigation, circumventing the challenge of natural scarcity [3] [5]. Mechoulam's contributions fundamentally advanced cannabinoid chemistry and enabled systematic study of delta-8-tetrahydrocannabinol's properties.

Archaeochemical evidence demonstrates the historical presence of delta-8-tetrahydrocannabinol in ancient cannabis preparations, with analytical studies detecting the compound in fourth-century B.C. burial artifacts from Jerusalem. This remarkable chemical stability, contrasted with the degradation-prone nature of delta-9-tetrahydrocannabinol, highlights a key physicochemical property that would later become central to its commercial production and pharmaceutical applications [1].

Structural and Functional Significance in Phytocannabinoid Taxonomy

Delta-8-tetrahydrocannabinol occupies a defined position within phytocannabinoid classification systems based on its distinctive chemical architecture and biosynthesis:

  • Molecular Architecture: Delta-8-tetrahydrocannabinol shares the molecular formula C₂₁H₃₀O₂ with delta-9-tetrahydrocannabinol but differs in the position of the critical carbon-carbon double bond in the terpenoid moiety. This structural isomerism features the double bond between the C8 and C9 atoms rather than between C9 and C10 as found in delta-9-tetrahydrocannabinol. This seemingly minor positional variation significantly influences molecular stability and receptor interactions. The structural formula is characterized by a tricyclic terpenoid core featuring a 6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol arrangement [1] [3] [9].

Table 1: Comparative Structural and Functional Properties of Delta-8 and Delta-9 Tetrahydrocannabinol Isomers

PropertyDelta-8-TetrahydrocannabinolDelta-9-Tetrahydrocannabinol
IUPAC Name(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Double Bond PositionBetween carbon atoms 8 and 9Between carbon atoms 9 and 10
Natural Abundance in Cannabis<1% of total cannabinoids10-25% of total cannabinoids
StabilityHigh (resists oxidation to cannabinol)Moderate (oxidizes to cannabinol)
Psychoactive PotencyApproximately 50-75% of delta-9-THCReference standard (100%)
  • Biosynthesis and Classification: Within the cannabis plant, delta-8-tetrahydrocannabinol originates primarily through non-enzymatic isomerization of delta-9-tetrahydrocannabinol or acid-catalyzed cyclization of cannabidiol. Modern phytocannabinoid taxonomy classifies delta-8-tetrahydrocannabinol as one of eleven established cannabinoid types, designated as the lead compound for its subclass. This classification system, developed through comprehensive phytochemical analysis, categorizes over 100 identified cannabinoids based on their core structural frameworks [1] [4] [9]. The delta-8-tetrahydrocannabinol-type classification currently encompasses five structurally related compounds, including hydroxylated derivatives identified in specialized cannabis chemotypes.

  • Receptor Pharmacology: Delta-8-tetrahydrocannabinol functions as a partial agonist at both CB1 and CB2 cannabinoid receptors, mirroring the receptor activity of delta-9-tetrahydrocannabinol but with reduced binding affinity and functional potency. Quantitative pharmacological assessments demonstrate approximately 50-75% of the CB1 receptor activation potency compared to delta-9-tetrahydrocannabinol, correlating with its reduced psychoactive effects in humans. This differential receptor engagement underpins the distinct clinical profile reported in observational studies [1] [3] [6]. The compound's metabolic pathways follow similar hepatic oxidation patterns as delta-9-tetrahydrocannabinol, primarily involving cytochrome P450 enzymes (CYP2C9 and CYP3A4) to form 11-hydroxy-delta-8-tetrahydrocannabinol and subsequently carboxylic acid derivatives [3].

Legislative Evolution: 2018 United States Farm Bill and Hemp-Derived Cannabinoid Legalization

The legal status of delta-8-tetrahydrocannabinol underwent a dramatic transformation following key federal legislation:

  • Agricultural Improvement Act of 2018: This pivotal federal legislation, commonly known as the Farm Bill, redefined hemp as Cannabis sativa L. containing not more than 0.3% delta-9-tetrahydrocannabinol on a dry weight basis, explicitly removing such material from the Controlled Substances Act's definition of marijuana. While the statute did not specifically address delta-8-tetrahydrocannabinol, its derivation from legally defined hemp created a regulatory ambiguity. This omission facilitated the commercial production of delta-8-tetrahydrocannabinol through chemical isomerization of hemp-derived cannabidiol, catalyzing rapid market expansion despite ongoing controversies regarding its legal status [2] [3] [8].

  • Regulatory Ambiguities and Challenges: The Drug Enforcement Administration's 2020 Interim Final Rule clarified that "all synthetically derived tetrahydrocannabinols remain Schedule I controlled substances," explicitly listing delta-8-tetrahydrocannabinol within this controlled category. However, manufacturers contended that hemp-derived delta-8-tetrahydrocannabinol constituted a naturally occurring cannabinoid in the final product rather than a synthetically derived substance. This interpretative conflict created significant enforcement challenges and a regulatory gray zone that permitted widespread commercialization without standardized manufacturing protocols or purity requirements [7] [8]. The United States Food and Drug Administration has consistently maintained that delta-8-tetrahydrocannabinol products have not been evaluated or approved for safe use in any context, citing concerns about product variability and manufacturing practices [2].

  • State-Level Regulatory Divergence: The federal regulatory vacuum has prompted diverse legislative responses at the state level, creating a complex jurisdictional patchwork:

Table 2: State-Level Legal Status of Delta-8-Tetrahydrocannabinol (2024)

Regulatory CategoryNumber of StatesRepresentative Jurisdictions
Explicitly Legal30Alabama, Georgia, Florida, Kansas, Texas, Wisconsin
Regulated Under Cannabis Laws5Arizona, California, Connecticut, Michigan, Washington
Included in Marijuana Definition16California, Colorado, Florida, Maryland, New York
Processing Prohibited4California, Colorado, New York, North Dakota
Possession and Use Prohibited15Alaska, Colorado, Delaware, Idaho, Iowa, Minnesota, Montana, Nevada, New York, North Dakota, Oregon, Rhode Island, Utah, Vermont

This regulatory landscape remains dynamic, with several states revisiting their statutory frameworks in response to public health concerns and evolving cannabis policies. The Kansas Attorney General's Opinion 2021-4 exemplifies this complexity, specifying that delta-8-tetrahydrocannabinol constitutes a Schedule I controlled substance unless derived from industrial hemp and contained in a lawful hemp product meeting the ≤0.3% total tetrahydrocannabinol threshold, while simultaneously excluding inhalable products and teas from approved product forms [8].

Properties

CAS Number

14132-18-4

Product Name

delta-8-Tetrahydrocannabinol

IUPAC Name

6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3

InChI Key

HCAWPGARWVBULJ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Synonyms

6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.